(4-Benzylpiperidin-4-yl)methanol hydrochloride
Description
(4-Benzylpiperidin-4-yl)methanol hydrochloride (CAS: 1795189-20-6) is a piperidine derivative with a benzyl group at the 4-position of the piperidine ring and a hydroxymethyl substituent. Its molecular formula is C₁₃H₂₀ClNO, with a molecular weight of 241.76 g/mol . The compound is characterized by a rigid piperidine scaffold, which is often utilized in medicinal chemistry due to its ability to modulate receptor binding and pharmacokinetic properties. The hydroxymethyl group enhances hydrophilicity, while the benzyl moiety contributes to lipophilicity, creating a balance that may influence blood-brain barrier permeability and metabolic stability.
Properties
IUPAC Name |
(4-benzylpiperidin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-11-13(6-8-14-9-7-13)10-12-4-2-1-3-5-12;/h1-5,14-15H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJUVNDTLVRWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795189-20-6 | |
| Record name | (4-benzylpiperidin-4-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-4-yl)methanol hydrochloride typically involves the reaction of 4-benzylpiperidine with formaldehyde, followed by reduction. The reaction conditions often include the use of hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of synthesis, reduction, and conversion to the hydrochloride salt, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpiperidinone, while reduction can produce different alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
-
Drug Development:
- The compound is studied for its potential as a scaffold in drug design due to its structural similarity to various bioactive molecules. Its ability to modulate biological pathways makes it a candidate for further development in pharmaceuticals targeting neurological disorders and cancer treatments.
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Neuroprotective Effects:
- Preliminary studies indicate that derivatives of (4-Benzylpiperidin-4-yl)methanol may exhibit neuroprotective properties. Research has shown that similar compounds can influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Anticancer Activity:
Biological Studies
- Antimicrobial Properties:
-
Mechanism of Action:
- While the precise mechanism remains under investigation, it is believed that this compound may act by modulating enzyme activity or interacting with specific receptors involved in cellular signaling processes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated protective effects on neuronal cells against oxidative stress. |
| Study B | Anticancer | Showed significant inhibition of growth in breast cancer cell lines through apoptosis induction. |
| Study C | Antimicrobial | Identified effectiveness against Gram-positive bacteria, with potential for derivative optimization. |
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-4-yl)methanol hydrochloride involves its role as a monoamine releasing agent. It selectively releases dopamine and norepinephrine, which are neurotransmitters involved in various physiological processes . The compound’s efficacy as a releaser of norepinephrine is particularly notable, with an EC50 of 41.4 nM .
Comparison with Similar Compounds
(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride
- Molecular Formula: C₁₄H₂₁NO•HCl
- Molecular Weight : 255.79 g/mol
- Key Difference : Addition of a methyl group at the 1-position of the piperidine ring.
- This modification may enhance stability in vivo but could also lower solubility due to increased hydrophobicity .
4-Benzoylpiperidine Hydrochloride
- Molecular Formula: C₁₂H₁₄ClNO
- Molecular Weight : 239.70 g/mol (approximate)
- Key Difference : Replacement of the benzyl-hydroxymethyl group with a benzoyl group (phenyl ketone).
- Impact: The benzoyl group introduces a strong electron-withdrawing effect, which may alter receptor binding affinity.
4-(4-Methylbenzoyl)piperidine Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO
- Molecular Weight : 239.74 g/mol
- Key Difference : Substitution with a 4-methylbenzoyl group .
- Impact : The methyl group on the benzoyl ring enhances lipophilicity compared to the unsubstituted benzoyl analog. This could improve membrane permeability but may also accelerate metabolic degradation via cytochrome P450 enzymes .
4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine Hydrochloride
- Molecular Formula: C₂₀H₂₃Cl₂NO
- Molecular Weight : 366.32 g/mol
- Key Difference: Incorporation of a benzyl-chlorophenoxy ethyl chain.
- Impact : The extended aromatic and halogenated side chain significantly increases molecular weight and lipophilicity. Such modifications are often employed to enhance target selectivity in receptor antagonists but may compromise oral bioavailability .
Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride
- Molecular Formula : C₁₃H₁₈ClN₂O₂
- Molecular Weight : 284.75 g/mol
- Key Difference : Replacement of the hydroxymethyl group with a carbamate-protected amine .
- Impact : The carbamate group acts as a prodrug moiety, improving absorption by masking the polar amine. This strategy is common in CNS-targeting drugs to enhance brain penetration .
Structural and Property Comparison Table
Key Research Findings
Steric Effects : Methylation at the piperidine nitrogen (e.g., in ) reduces susceptibility to first-pass metabolism but may limit solubility.
Electron-Withdrawing Groups : Benzoyl derivatives () show altered binding kinetics in receptor assays, likely due to reduced electron density at the piperidine nitrogen.
Prodrug Strategies : Carbamate-protected analogs () demonstrate improved pharmacokinetic profiles in preclinical studies, suggesting utility in CNS drug development.
Halogenation and Aromaticity: Compounds with chlorophenoxy groups () exhibit higher receptor selectivity but require formulation optimization to address poor solubility.
Biological Activity
(4-Benzylpiperidin-4-yl)methanol hydrochloride, a compound with the CAS number 1795189-20-6, has garnered attention for its significant biological activity, particularly in the fields of neurology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C13H19ClN
Molecular Weight : 229.75 g/mol
Structure : The compound features a piperidine ring substituted with a benzyl group and a hydroxymethyl group, which contributes to its biological activity.
This compound acts primarily as a monoamine releasing agent , selectively releasing dopamine and norepinephrine while showing less effect on serotonin. This selectivity is crucial for its potential therapeutic applications in treating disorders related to neurotransmitter imbalances, such as depression and attention deficit hyperactivity disorder (ADHD) .
Biological Activities
The biological activities of this compound can be summarized as follows:
-
Neurotransmitter Modulation :
- The compound enhances the release of dopamine and norepinephrine, which are critical for mood regulation and cognitive function. This mechanism is similar to that of certain stimulant medications used in ADHD treatment.
-
Potential Antimicrobial Properties :
- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound itself is limited .
- Anticancer Properties :
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of this compound:
- Study on Neurotransmitter Release : A study demonstrated that this compound significantly increases the release of dopamine in vitro, suggesting its utility in treating dopaminergic deficiencies .
- Toxicological Assessment : Research has evaluated the toxicokinetics of related compounds, indicating that while they exhibit some neuroactivity, their safety profiles require thorough investigation before clinical application .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| (4-Benzyl-1-methylpiperidin-4-yl)methanol hydrochloride | Monoamine releasing agent | Similar effects on neurotransmitter release |
| 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol | Antiplasmodial activity | Selective for resistant Plasmodium falciparum |
| 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol | Antimalarial properties | High selectivity for malaria parasites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
